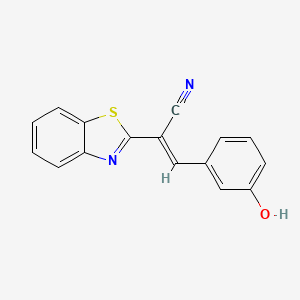![molecular formula C22H19ClN2O3S B2498948 4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide CAS No. 2309462-70-0](/img/structure/B2498948.png)
4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide is a complex organic compound that features an indole core, a methoxyphenyl group, and a benzenesulfonamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the sulfonation of the intermediate product with chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide is unique due to the combination of its indole core, methoxyphenyl group, and benzenesulfonamide moiety
Properties
IUPAC Name |
4-chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-28-17-6-4-5-15(13-17)22(20-14-24-21-8-3-2-7-19(20)21)25-29(26,27)18-11-9-16(23)10-12-18/h2-14,22,24-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPRAYMBOPHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
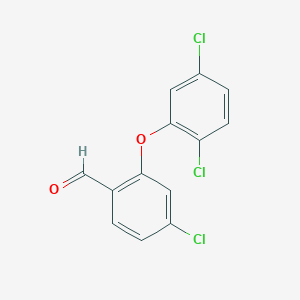
![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)
![Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2498871.png)
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ETHYL 2-[2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2498873.png)
![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
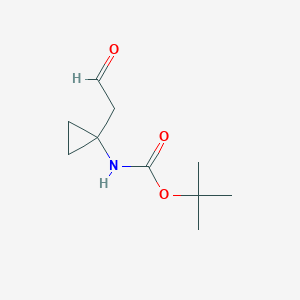
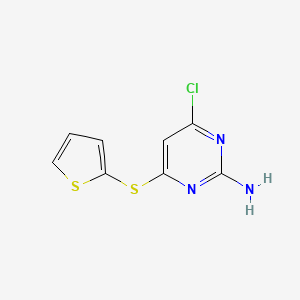

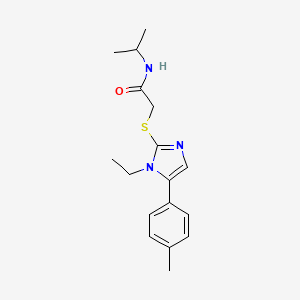
![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2498883.png)
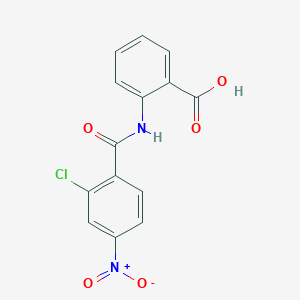
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
